molecular formula C5H16ClN2O5P B1582067 Tetrakis(hydroxymethyl)phosphanium;urea;chloride CAS No. 27104-30-9

Tetrakis(hydroxymethyl)phosphanium;urea;chloride

Cat. No.: B1582067
CAS No.: 27104-30-9
M. Wt: 250.62 g/mol
InChI Key: SNIVVKDUMQYBAV-UHFFFAOYSA-M
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Description

Tetrakis(hydroxymethyl)phosphanium;urea;chloride (THPC-Urea polymer) is a precondensate formed by reacting tetrakis(hydroxymethyl)phosphonium chloride (THPC) with urea. Structurally, it consists of a phosphonium core with hydroxymethyl groups and urea moieties, forming a polymeric network . This compound is primarily utilized as a flame retardant in textiles due to its ability to form covalent bonds with hydroxyl and amino groups in cellulose and protein-based materials, enhancing fire resistance through phosphorus-nitrogen (PN) synergy . Additionally, THPC-Urea polymer has been explored in biomedical applications, such as cytocompatible hydrogels for cell encapsulation, owing to its amine-reactive crosslinking properties .

Properties

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;urea;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H12O4P.CH4N2O.ClH/c5-1-9(2-6,3-7)4-8;2-1(3)4;/h5-8H,1-4H2;(H4,2,3,4);1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIVVKDUMQYBAV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)[P+](CO)(CO)CO.C(=O)(N)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16ClN2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27104-30-9
Record name Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1), polymer with urea
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Molecular Weight

250.62 g/mol
Source PubChem
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CAS No.

27104-30-9
Record name Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1), polymer with urea
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Record name Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1), polymer with urea
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Record name Tetrakis(hydroxymethyl)phosphonium chloride, oligomeric reaction products with urea
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Preparation Methods

Industrial-Scale Preparation via Gas-Liquid Circulation Reactor (Patent CN102180905A)

This method is designed for industrial production with a focus on efficiency, cost reduction, and waste gas reutilization.

Step 1: Synthesis of Tetrakis(hydroxymethyl)phosphonium Chloride

  • Reagents: Hydrochloric acid (30%), formaldehyde (37%), phosphine-containing tail gas (approx. 80% phosphine) from sodium hypophosphite production.
  • Procedure:
    • Hydrochloric acid and formaldehyde are mixed in a reactor.
    • Phosphine gas is introduced via a gas-liquid circulation mixing pump.
    • Absorption of phosphine occurs at 50-60 °C in a gas-liquid circulation reactor.
    • Unabsorbed phosphine passes to a subsequent reactor stage for improved utilization.
    • Reaction progress is monitored by formaldehyde content until completion.
    • The reaction mixture is then concentrated under reduced pressure to isolate tetrakis(hydroxymethyl)phosphonium chloride.

Step 2: Formation of the Urea Precondensate

  • The obtained tetrakis(hydroxymethyl)phosphonium chloride is mixed with urea (nitrogen content ≥ 46.6%) in the reactor.
  • Reaction temperature is maintained at 80-85 °C.
  • The reaction yields tetrakis(hydroxymethyl)phosphonium chloride-urea precondensate.

Key Ratios and Conditions:

Parameter Value/Range
Hydrochloric acid : Formaldehyde 1 : 3.1–3.2 (mass)
Tetrakis(hydroxymethyl)phosphonium chloride : Urea 7.0–7.1 : 1 (mass)
Absorption Temperature 50–60 °C
Urea Reaction Temperature 80–85 °C

Product Characteristics:

  • Effective constituent content: 70–72.5%
  • Available phosphorus content: 10–12%
  • pH: 4.5–5.5
  • Viscosity: < 50 cps
  • Colority: < 100 APHA
  • Density: 1.320–1.350 g/mL

Advantages:

  • Approximately 40% increased reaction speed.
  • Equipment design prevents blockage and simplifies installation and operation.
  • Utilizes waste phosphine gas, reducing environmental impact.

Laboratory-Scale Synthesis Using Phosphorus Tetramer and Photochemical Activation (ChemicalBook, 2022)

This method employs molecular phosphorus (P4) and advanced photochemical techniques for controlled synthesis.

Synthetic Route 1:

  • Reagents: P4 (0.5 mmol), toluene (PhMe), tributylstannyl methoxide (Bu3SnOMe), polymethylhydrosiloxane (PMHS), paraformaldehyde, hydrochloric acid in dioxane.
  • Procedure:
    • P4, PhMe, Bu3SnOMe, and PMHS are combined in a Schlenk tube.
    • The mixture is irradiated with blue LEDs (455 nm) for 17 hours under temperature control.
    • Volatiles are removed; ethanol and paraformaldehyde are added and stirred at room temperature for 24 hours.
    • The mixture is frozen, then treated with HCl in dioxane and stirred further.
    • The product is filtered, washed with pentane and diethyl ether, and dried to yield tetrakis(hydroxymethyl)phosphonium chloride with 89% yield.

Synthetic Route 2:

  • Similar to Route 1 but uses near-UV LED irradiation (365 nm) for 65 hours with smaller reagent quantities.
  • Conversion to tetrakis(hydroxymethyl)phosphonium chloride is about 62% based on ^31P NMR analysis.

One-Step Polymerization and Thermal Treatment with Urea (RSC Advances, 2024)

This method focuses on the in situ polymerization of tetrakis(hydroxymethyl)phosphonium chloride with urea to form phosphorus- and nitrogen-doped carbonaceous materials.

  • Reagents: Tetrakis(hydroxymethyl)phosphonium chloride and urea.
  • Procedure:
    • The two reagents are mixed and polymerized thermally.
    • Calcium chloride hydrate is used as a reaction medium and porogen agent.
    • Polymerization occurs through condensation of urea units and hydroxymethyl groups.
    • The process yields materials with high phosphorus content (up to 18 wt%) and significant porosity (up to 600 m²/g).

Thermal and Chemical Behavior:

  • Thermogravimetric analysis shows mass loss peaks at 137 °C, 282 °C, and 434 °C.
  • Polymerization proceeds similarly with or without calcium chloride hydrate.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield/Outcome Notes
Gas-Liquid Circulation Reactor (Industrial) Hydrochloric acid, formaldehyde, phosphine gas, urea 50–60 °C (phosphonium chloride), 80–85 °C (urea reaction) Effective constituent 70–72.5%, P content 10–12% Waste gas reutilization, scalable
Photochemical Synthesis (Lab) P4, Bu3SnOMe, PMHS, paraformaldehyde, HCl Blue LED (455 nm), RT stirring, 17 h 62–89% tetrakis(hydroxymethyl)phosphonium chloride Precise control, small scale
Thermal Polymerization with Urea Tetrakis(hydroxymethyl)phosphonium chloride, urea, CaCl2·4H2O Thermal treatment, salt templating High P content materials (up to 18 wt%) Materials synthesis, porosity control

Chemical Reactions Analysis

Types of Reactions

Tetrakis(hydroxymethyl)phosphanium;urea;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphine oxides and other phosphorus-containing compounds .

Scientific Research Applications

Industrial Applications

  • Textiles THPC is used industrially to produce crease-resistant and flame-retardant finishes on cotton textiles and other cellulosic fabrics . A flame-retardant finish can be prepared from THPC by the Proban Process, where THPC is treated with urea . The urea condenses with the hydroxymethyl groups on THPC, converting the phosphonium structure to phosphine oxide . The resulting product is applied to fabrics in a "pad-dry process" and then treated with ammonia and ammonia hydroxide to produce flame-retardant fibers . THPC can also condense with amines, phenols, polybasic acids, and anhydrides .
  • Synthesis THPC can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid :
    PH3+4H2C=O+HCl[P(CH2OH)4]ClPH_3+4H_2C=O+HCl→[P(CH_2OH)_4]Cl
  • P-Doped Carbonaceous Materials Tetrakis(hydroxymethyl)-phosphonium salt can be used as a phosphorus precursor for carbonaceous material syntheses when combined with urea as a nitrogen source .

Preparation Method

The preparation method of tetrakis(hydroxymethyl)phosphonium chloride-urea precondensate involves these steps :

  • Adding hydrochloric acid and formaldehyde into a reaction kettle, starting a gas-liquid circulating mixing reaction pump, and adding hydrogen phosphide into the gas-liquid circulating mixing reaction pump . The hydrogen phosphide is absorbed by a gas-liquid circulating mixing reactor at 50-60°C . The content of formaldehyde is detected to determine the reaction endpoint . After the reaction finishes, concentrating under reduced pressure obtains the tetrakis(hydroxymethyl)phosphonium chloride .
  • Mixing the tetrakis(hydroxymethyl)phosphonium chloride and urea in the reaction kettle and reacting at 80-85°C to obtain the tetrakis(hydroxymethyl)phosphonium chloride-urea precondensate after the reaction finishes .

Mechanism of Action

The mechanism by which phosphonium, tetrakis(hydroxymethyl)-, chloride, polymer with urea exerts its effects involves the formation of a polymer network that imparts flame-retardant properties. The polymer forms a protective char layer on the surface of the material, preventing the spread of flames . Additionally, the compound can react with amines to form cross-linked networks, enhancing its stability and effectiveness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

Chemical Structure: THPC lacks urea incorporation, existing as a monomeric phosphonium salt with four hydroxymethyl groups and a chloride counterion. Applications:

  • Crosslinking Agent : THPC reacts with primary/secondary amines in proteins (e.g., gelatin) to form hydrogels, enabling 3D cell encapsulation with tunable mechanical properties (storage moduli: 250–2200 Pa) .
  • Solvent Efficiency: Demonstrates superior lipophilic compound extraction from sewage sludge (12% yield) compared to ethanol (lowest efficiency) and ionic liquids like 1-ethyl-3-methylimidazolium acetate (8% yield) .
  • Oxygen Scavenging: Rapid oxygen-scavenging ability in MAGIC gels for radiation dosimetry due to weak P–CH2OH linkages . Safety Profile: Classified as a Level F noncarcinogen in BALB/c-3T3 cell assays .

Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS)

Chemical Structure : Replaces the chloride counterion in THPC with sulfate.
Applications :

  • Sludge Pretreatment : Reduces sludge pH, particle size, and dewatering ability at higher concentrations, improving biodegradability .
  • Corrosion Mitigation: Used as a biocide in oil-containing environments; however, it exacerbates microbial corrosion of X70 steel by Desulfobaculum bizertense under oil contamination . Safety Profile: Noncarcinogenic (Level F) but exhibits cytotoxicity at high concentrations .

Tris(2,3-dibromopropyl)phosphate (TDBPP)

Chemical Structure: Organophosphorus flame retardant with brominated alkyl chains. Applications: Flame retardancy via bromine-phosphorus synergy. Safety Profile: Carcinogenic in ICR/Ha Swiss mice, inducing skin, lung, and kidney tumors .

Tributyltetradecylphosphonium Chloride

Chemical Structure : Quaternary phosphonium salt with long alkyl chains.
Applications : Antimicrobial agent; lacks crosslinking utility due to absence of reactive hydroxymethyl groups .

Comparative Data Table

Compound Key Applications Reactivity Profile Safety Profile Unique Properties
THPC-Urea Polymer Flame retardancy, hydrogels Amine-reactive, pH-dependent Noncarcinogenic (Level F) PN synergy, polymeric structure
THPC Crosslinking, oxygen scavenging Amine/hydroxyl-reactive Noncarcinogenic (Level F) High solvent efficiency
THPS Sludge treatment, biocides Sulfate-mediated redox reactions Cytotoxic at high doses Oil-resistant biodegradation
TDBPP Flame retardancy Bromine radical scavenging Carcinogenic High flammability reduction

Key Research Findings

Crosslinking Mechanisms: THPC-Urea polymer preferentially reacts with amino groups (collagen) over hydroxyl/amido groups, with pH-dependent efficiency peaking at pH 8.0 .

Thermal Behavior : THPC-based solvent extraction of lipophilic compounds is endothermic, achieving equilibrium at 100°C .

Environmental Impact : THPS pretreatment reduces sludge toxicity but may enhance microbial corrosion in oil-contaminated systems .

Biological Activity

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is a versatile organophosphorus compound with significant biological activity, particularly as a biocide and flame retardant. This article explores its biological properties, applications, and relevant research findings.

THPC has the chemical formula (HOCH2)4PCl(HOCH_2)_4PCl and is characterized by its four-coordinate phosphonium structure. It is primarily used in industrial applications due to its water solubility and reactivity with amines, making it suitable for various formulations, including flame retardants and biocides .

Biological Activity

1. Antimicrobial Properties

THPC exhibits broad-spectrum antimicrobial activity against bacteria, algae, and fungi, making it a valuable agent in industrial water systems. Its efficacy varies with pH levels and concentration, which can significantly influence its biocidal activity .

2. Toxicological Studies

Research has evaluated the toxicity of THPC through various animal studies. Notably, a two-stage skin carcinogenicity test in mice indicated that THPC did not show significant promoting activity for carcinogenesis . However, other studies revealed potential adverse effects, such as reduced survival rates in treated male mice and incidences of mononuclear-cell leukemia at higher doses .

Case Study 1: Antimicrobial Efficacy

A study demonstrated THPC's effectiveness in controlling microbial growth in industrial cooling water systems. The results indicated that THPC could significantly reduce bacterial counts when applied at appropriate concentrations .

Case Study 2: Flame Retardant Application

In textile applications, THPC has been used to treat cotton fabrics to enhance their flame retardant properties. A study reported that fabrics treated with THPC-urea precondensate exhibited reduced flammability when subjected to ammonia curing processes .

Table 1: Summary of Biological Activity Studies on THPC

Study TypeFindingsReference
Antimicrobial TestingEffective against bacteria, algae, and fungi in water systems
Carcinogenicity TestNo significant promoting activity; some adverse effects noted in high-dose studies
Flame Retardant EfficacyEnhanced flame resistance in treated fabrics
Toxicity AssessmentReduced survival rates in treated male mice; incidence of leukemia noted

Environmental Impact

THPC is recognized for its rapid biodegradability and minimal bioaccumulation potential, which contributes to its classification as an environmentally friendly compound . Its use as a precursor for producing phosphorus-doped carbonaceous materials has also been explored, indicating its versatility beyond traditional applications .

Q & A

Q. What theoretical frameworks guide the interpretation of this compound’s unique physicochemical properties (e.g., hygroscopicity, solubility)?

  • Methodological Answer : Leverage the Hard-Soft Acid-Base (HSAB) theory to explain urea’s role as a soft base in stabilizing the phosphonium center. Apply Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Use lattice energy calculations (Born-Landé equation) to rationalize crystallinity trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(hydroxymethyl)phosphanium;urea;chloride
Reactant of Route 2
Tetrakis(hydroxymethyl)phosphanium;urea;chloride

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